5-Bromo-norlaudanosoline Hydrobromide
Description
Context within Benzylisoquinoline and Morphinan (B1239233) Alkaloid Chemistry
Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse class of over 2,500 identified plant secondary metabolites. researchgate.net This family includes well-known compounds such as the potent analgesics morphine and codeine, the antimicrobial agents berberine (B55584) and sanguinarine, and the muscle relaxant papaverine. nih.gov Morphinan alkaloids, which include morphine and codeine, are a prominent subclass of BIAs characterized by a specific tetracyclic ring structure. scirp.org
The biosynthesis of these complex molecules in plants, particularly in species like the opium poppy (Papaver somniferum), originates from the amino acid tyrosine. researchgate.net A pivotal intermediate in these biosynthetic pathways is the compound (S)-norlaudanosoline. researchgate.netgoogle.com Norlaudanosoline serves as a crucial branching point from which various classes of benzylisoquinoline alkaloids are synthesized through a series of enzymatic reactions, including hydroxylations and methylations. nih.govbiorxiv.org
5-Bromo-norlaudanosoline is not a naturally occurring compound but a synthetic analog of this key intermediate. By introducing a bromine atom at a specific position on the norlaudanosoline backbone, organic chemists have created a valuable probe for studying the enzymes and mechanisms involved in BIA and morphinan alkaloid biosynthesis. The bromine atom can serve as a handle for further chemical modifications or as a label to track the molecule's transformation in synthetic and biological systems.
Chemical Classification and Foundational Structural Characteristics
5-Bromo-norlaudanosoline Hydrobromide is classified as a brominated derivative of a tetrahydroisoquinoline alkaloid. Its core structure is that of norlaudanosoline, which consists of a tetrahydroisoquinoline ring system linked to a benzyl (B1604629) group. The distinguishing feature of 5-Bromo-norlaudanosoline is the presence of a bromine atom attached to the 5'-position of the benzyl ring.
The compound is typically used in its hydrobromide salt form, which enhances its stability and solubility in aqueous solutions, facilitating its use in laboratory research. The foundational structure provides a scaffold that is recognized by the enzymes of the alkaloid biosynthetic pathways, allowing it to act as a substrate or inhibitor in these systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆Br₂NO₄ |
| Molecular Weight | 447.12 g/mol |
| IUPAC Name | 1-[(3-bromo-4,5-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
| Core Structure | Norlaudanosoline |
| Key Functional Group | Bromine at 5' position |
| Salt Form | Hydrobromide |
Historical Development and Significance in Organic Synthesis Research
The study of benzylisoquinoline and morphinan alkaloids has a long history, dating back to the isolation of morphine from opium in 1806. biorxiv.org However, the elucidation of their complex structures and the development of methods for their total synthesis were major achievements of the 20th century. nih.gov The intricate stereochemistry of these molecules presented significant challenges to synthetic chemists. biorxiv.org
The development of synthetic routes to norlaudanosoline and its analogs, such as 5-Bromo-norlaudanosoline, is rooted in this broader history of organic synthesis. The preparation of this compound involves a multi-step synthetic pathway, with the key step being the regioselective bromination of the norlaudanosoline precursor. This process requires carefully controlled conditions to ensure the bromine atom is added specifically to the 5' position of the aromatic ring. Reagents such as N-bromosuccinimide (NBS) are often employed for such selective brominations. mdpi.com The final step in its preparation is the formation of the hydrobromide salt to improve the compound's handling and utility in research settings.
The significance of this compound in organic synthesis research lies in its utility as a specialized chemical tool. It allows researchers to:
Probe Enzyme-Substrate Interactions: The brominated analog can be used to study the active sites of enzymes in the alkaloid biosynthetic pathways.
Serve as a Synthetic Intermediate: The bromine atom provides a reactive site for further chemical transformations, enabling the synthesis of novel and complex alkaloid derivatives that are not found in nature.
Investigate Biosynthetic Pathways: By introducing this analog into biological systems or enzymatic assays, researchers can gain insights into the mechanisms of alkaloid formation.
Recent advancements in synthetic biology have also highlighted the importance of understanding and manipulating these pathways, with research focused on producing these valuable alkaloids in microbial hosts like yeast. researchgate.netbiorxiv.org In this context, synthetic intermediates and their analogs remain essential for elucidating and engineering these complex biological processes.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H17Br2NO4 |
|---|---|
Molecular Weight |
447.12 g/mol |
IUPAC Name |
5-bromo-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H16BrNO4.BrH/c17-15-9-3-4-18-11(10(9)7-14(21)16(15)22)5-8-1-2-12(19)13(20)6-8;/h1-2,6-7,11,18-22H,3-5H2;1H |
InChI Key |
JKIAQUOEDVDENO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC(=C(C(=C21)Br)O)O)CC3=CC(=C(C=C3)O)O.Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 5 Bromo Norlaudanosoline Hydrobromide
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of this reaction on 5-Bromo-norlaudanosoline are governed by the electronic effects of the substituents on its two aromatic rings. wikipedia.org
The tetrahydroisoquinoline ring system (Ring A) contains two hydroxyl (-OH) groups and an alkyl substituent. The catechol ring (Ring B) possesses two hydroxyl groups and a bromine (-Br) atom. Hydroxyl and alkyl groups are electron-donating and are classified as activating substituents, meaning they increase the rate of electrophilic substitution. wikipedia.org Conversely, halogens like bromine are deactivating due to their electron-withdrawing inductive effect, yet they direct incoming electrophiles to the ortho and para positions due to resonance effects. wikipedia.org
The powerful activating and ortho-, para-directing nature of the four hydroxyl groups strongly influences the positions susceptible to electrophilic attack. Substitution will preferentially occur at the positions ortho and para to the hydroxyl groups that are not already substituted or sterically hindered. In Ring B, the bromine atom's directing effect reinforces substitution at the positions already favored by the hydroxyl groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific outcome would depend on the reaction conditions and the steric hindrance around the potential sites of reaction.
| Substituent on Aromatic Rings | Electronic Effect | Classification | Directing Effect |
|---|---|---|---|
| Hydroxyl (-OH) | Electron-Donating (Resonance) > Electron-Withdrawing (Inductive) | Activating | Ortho, Para |
| Alkyl (-CH2-) | Electron-Donating (Inductive) | Activating | Ortho, Para |
| Bromine (-Br) | Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) | Deactivating | Ortho, Para |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The bromine atom on the 5-Bromo-norlaudanosoline scaffold is an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. mdpi.com The C-Br bond in 5-Bromo-norlaudanosoline can be activated by a palladium(0) catalyst to couple with various aryl or vinyl boronic acids. This allows for the introduction of a wide array of substituents at the 5-position, significantly diversifying the molecular structure.
Heck Reaction: The Heck reaction couples an unsaturated halide (like an aryl bromide) with an alkene in the presence of a palladium catalyst and a base. This would allow for the attachment of vinyl groups to the 5-position of the norlaudanosoline core.
These palladium-catalyzed methods offer high efficiency and functional group tolerance, making them suitable for complex molecules like 5-Bromo-norlaudanosoline. nih.govresearchgate.net
| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Potential Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)2) | Pd(PPh3)4, Pd(dppf)Cl2 | K3PO4, K2CO3, Na2CO3 | 5-Aryl/Vinyl-norlaudanosoline |
| Heck | Alkene (R-CH=CH2) | Pd(OAc)2 with phosphine (B1218219) ligands | Et3N, K2CO3 | 5-Vinyl-substituted-norlaudanosoline |
Reductive Transformations
Reductive methods can be employed to modify the 5-Bromo-norlaudanosoline structure in several ways.
Hydrodebromination: The carbon-bromine bond can be cleaved reductively to replace the bromine atom with a hydrogen atom. This process, known as hydrodebromination, effectively yields norlaudanosoline. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), is a common method for achieving this transformation.
Reduction of Aromatic Rings: Under more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium or ruthenium, the aromatic rings themselves can be reduced. This would lead to the saturation of the catechol and tetrahydroisoquinoline ring systems, fundamentally altering the core structure of the molecule.
Reduction of Other Functional Groups: Should other functional groups be introduced via derivatization (e.g., a nitro group from nitration or a carbonyl group), they could be selectively reduced. For example, a nitro group can be reduced to an amine using reagents like H₂/Pd/C or SnCl₂, and a ketone can be reduced to an alcohol using sodium borohydride (B1222165) (NaBH₄). vanderbilt.edu
Functional Group Interconversions and Derivatization Strategies
The multiple functional groups on 5-Bromo-norlaudanosoline offer numerous possibilities for interconversion and derivatization. compoundchem.com
Phenolic Hydroxyl Groups: The four hydroxyl groups are nucleophilic and acidic. They can be converted into ethers through Williamson ether synthesis (using an alkyl halide and a base) or into esters via reaction with an acyl chloride or carboxylic anhydride. These modifications can alter the solubility and electronic properties of the molecule.
Secondary Amine: The secondary amine in the tetrahydroisoquinoline ring is nucleophilic and basic. It can undergo N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. It can also be acylated to form amides using acyl chlorides or anhydrides.
Bromine Moiety: Beyond cross-coupling, the bromine atom could potentially be converted into an organometallic species (e.g., via lithium-halogen exchange with an organolithium reagent). This would create a potent nucleophilic site on the aromatic ring, allowing for reaction with a variety of electrophiles, although the acidic phenolic protons would need to be protected first.
| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|---|
| Phenolic Hydroxyl (-OH) | Etherification | Alkyl halide (e.g., CH3I), Base (e.g., K2CO3) | Methoxy Ether (-OCH3) |
| Phenolic Hydroxyl (-OH) | Esterification | Acyl chloride (e.g., Acetyl chloride) | Acetate (B1210297) Ester (-OAc) |
| Secondary Amine (-NH-) | N-Alkylation | Alkyl halide (e.g., CH3I) | Tertiary Amine (-N(CH3)-) |
| Secondary Amine (-NH-) | N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Amide (-N(Ac)-) |
Stereochemical Control and Transformations
5-Bromo-norlaudanosoline possesses a single stereocenter at the C-1 position of the tetrahydroisoquinoline core. The stereochemical integrity of this center is a crucial consideration during chemical transformations.
Most of the reactions discussed, such as electrophilic substitution on the aromatic rings, cross-coupling at the C-5 position, and modifications of the phenolic hydroxyls or the secondary amine, occur at sites remote from the C-1 stereocenter. Consequently, these reactions are not expected to cause racemization or epimerization at this center. The existing stereochemistry is generally preserved.
However, any reaction that might lead to the temporary formation of an achiral intermediate involving C-1, such as oxidation to an iminium ion followed by reduction, could potentially lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture. Therefore, reaction conditions must be chosen carefully to avoid such pathways if stereochemical purity is desired. The inherent chirality of the molecule could, in principle, influence the stereochemical outcome of reactions at nearby positions (asymmetric induction), although for the functionalizations described, this effect is likely to be minimal due to the distance between the stereocenter and the reactive sites.
Role of 5 Bromo Norlaudanosoline Hydrobromide As a Synthetic Intermediate
Precursor in Morphinan (B1239233) Alkaloid Synthetic Schemes
Norlaudanosoline is a foundational molecule in the biosynthesis of morphinan alkaloids, a class of compounds that includes clinically significant analgesics like morphine and codeine. The synthesis of these complex molecules in plants and in recombinant microbial systems, such as Saccharomyces cerevisiae, begins with norlaudanosoline. nih.govresearchgate.netresearchgate.net 5-Bromo-norlaudanosoline hydrobromide functions as a synthetic analogue and precursor in research aimed at understanding and modifying this pathway.
By introducing this brominated intermediate into synthetic schemes, researchers can generate novel morphinan derivatives. The bromine atom acts as a stable, yet reactive, handle that can be carried through several synthetic steps. This allows for the creation of alkaloids with modified structures that would be difficult to produce through other means. These novel compounds are invaluable for structure-activity relationship (SAR) studies, helping to identify the specific molecular features responsible for the pharmacological effects of morphinan alkaloids.
Table 1: Key Morphinan Alkaloids Derived from the Norlaudanosoline Pathway
| Alkaloid | Natural/Semi-Synthetic | Key Pharmacological Use |
|---|---|---|
| Morphine | Natural | Analgesic |
| Codeine | Natural | Analgesic, Antitussive |
| Thebaine | Natural | Precursor for semi-synthetics |
| Oripavine | Natural | Precursor for semi-synthetics |
| Hydromorphone | Semi-synthetic | Analgesic |
| Oxycodone | Semi-synthetic | Analgesic |
Intermediate in Benzylisoquinoline Alkaloid Pathway Elucidation
The benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse family of over 2,500 identified natural products. The biosynthetic journey for nearly all BIAs commences with (S)-norlaudanosoline, which is formed through the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.net This initial molecule is then converted into (S)-reticuline, a central branch-point intermediate that leads to a wide array of BIA subgroups, including protoberberines, aporphines, and morphinans. nih.gov
Given its fundamental role, studying the enzymatic transformations of norlaudanosoline is crucial for understanding how plants produce this chemical diversity. This compound serves as an indispensable molecular probe in these investigations. mdpi.com When introduced into in vitro assays with specific enzymes, it can help delineate the substrate specificity and mechanism of action of those enzymes. Researchers can track the metabolism of the brominated analogue through the pathway, identifying which enzymes accept it as a substrate and what products are formed. This provides direct insight into the catalytic steps of BIA biosynthesis. mdpi.com
Impact of Bromine Position on Subsequent Chemical Transformations
The strategic placement of the bromine atom at the 5-position of the norlaudanosoline structure has a profound impact on the compound's reactivity and its utility in subsequent chemical transformations. The bromine atom alters the electronic properties of the aromatic ring to which it is attached and provides a specific site for further chemical modification. researchgate.net
Electronic and Steric Effects: The bromine atom is an electron-withdrawing group via induction but an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. Its presence can influence the regioselectivity of further reactions on the aromatic ring, such as nitration or additional halogenation. Furthermore, the position of the bromine atom distinguishes it from other isomers, such as 8-bromo-norlaudanosoline, which may exhibit different reactivity profiles in enzyme-substrate interactions or chemical reactions due to steric hindrance or altered electronic environments. mdpi.com
Synthetic Handle for Cross-Coupling: Perhaps the most significant impact of the bromine atom is its function as a versatile handle for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by palladium or copper catalysts to form new carbon-carbon or carbon-heteroatom bonds. This opens up a vast chemical space for creating derivatives that would otherwise be inaccessible. For instance, Suzuki, Stille, or Sonogashira coupling reactions can be employed to attach new aryl, alkyl, or alkynyl groups at the 5-position.
Influence on Cyclization: In certain contexts, the presence of a halogen like bromine can facilitate or direct intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. nih.gov This property can be exploited to build more complex, polycyclic alkaloid frameworks from the relatively simple 5-bromo-norlaudanosoline scaffold. The unique reactivity imparted by bromine, compared to other halogens like chlorine, can create energetically favorable reaction pathways for specific bond formations. mdpi.com
Development of Novel Chemical Syntheses Utilizing the Compound
This compound is not merely a tool for studying biological pathways but also a valuable building block for the development of novel chemical syntheses. Its utility stems from the bromine atom's ability to serve as a robust and reliable reaction site for constructing complex molecular architectures.
The primary strategy for its use in novel syntheses involves leveraging the bromine atom as a linchpin for diversification. A library of novel alkaloid analogues can be generated from this single intermediate through various cross-coupling reactions. This approach is a cornerstone of modern medicinal chemistry for exploring SAR and developing new therapeutic agents.
Table 2: Potential Novel Syntheses Using this compound
| Reaction Type | Catalyst (Typical) | New Functional Group Introduced | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Palladium(0) | Aryl, Vinyl | Modification of aromatic substituents, SAR studies |
| Sonogashira Coupling | Palladium(0), Copper(I) | Alkynyl | Extension of carbon framework, introduction of rigid linkers |
| Heck Coupling | Palladium(0) | Alkenyl | Introduction of unsaturated side chains |
| Buchwald-Hartwig Amination | Palladium(0) | Amino, Amido | Introduction of nitrogen-containing functional groups |
| Stille Coupling | Palladium(0) | Aryl, Vinyl, Alkyl | Formation of C-C bonds with organotin reagents |
By employing these modern synthetic methods, chemists can systematically modify the structure of 5-bromo-norlaudanosoline, creating a diverse set of molecules for biological screening. This strategy accelerates the discovery of new compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic properties compared to their natural alkaloid counterparts. The development of syntheses based on this brominated building block represents a powerful fusion of natural product chemistry and contemporary organic synthesis.
Structural Elucidation and Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Comprehensive Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like 5-Bromo-norlaudanosoline Hydrobromide. Through the application of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement can be constructed.
¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The chemical shifts, multiplicities (splitting patterns), and coupling constants of the proton signals are indicative of their electronic environment and proximity to other protons. In a representative solvent like DMSO-d₆, the aromatic protons of the tetrahydroisoquinoline and the brominated benzyl (B1604629) moieties of 5-Bromo-norlaudanosoline would appear in the downfield region, typically between δ 6.0 and 7.5 ppm. The presence of the bromine atom on one of the aromatic rings would influence the chemical shifts of the adjacent protons. The aliphatic protons of the tetrahydroisoquinoline ring system would resonate in the upfield region, generally between δ 2.5 and 4.5 ppm.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its bonding environment. For 5-Bromo-norlaudanosoline, the aromatic carbons would resonate in the range of δ 110-160 ppm, with the carbon atom directly bonded to the bromine atom showing a characteristic shift. The aliphatic carbons of the tetrahydroisoquinoline core would appear in the upfield region, typically between δ 25 and 60 ppm.
| Position | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) |
|---|---|---|
| 1 | ~4.0-4.5 (m) | ~55-60 |
| 3 | ~2.8-3.2 (m) | ~40-45 |
| 4 | ~2.6-3.0 (m) | ~25-30 |
| 5 | ~6.5-6.8 (s) | ~110-115 |
| 8 | ~6.4-6.7 (s) | ~115-120 |
| 1' | - | ~130-135 |
| 2' | ~6.8-7.1 (d) | ~115-120 |
| 3' | - | ~140-145 |
| 4' | - | ~140-145 |
| 5' | - | ~110-115 (C-Br) |
| 6' | ~6.9-7.2 (d) | ~130-135 |
| α | ~2.9-3.3 (m) | ~35-40 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the same spin system. This is particularly useful for tracing the connectivity of the protons on the tetrahydroisoquinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This experiment is instrumental in connecting the different fragments of the molecule, for instance, linking the benzyl group to the tetrahydroisoquinoline core.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. For 5-Bromo-norlaudanosoline, ROESY can help establish the relative orientation of the benzyl group with respect to the tetrahydroisoquinoline ring system. nih.gov
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Benzylisoquinoline alkaloids like norlaudanosoline derivatives typically undergo a characteristic cleavage of the Cα-C1 bond, leading to the formation of a stable isoquinolinium ion and a benzyl radical. sci-hub.senih.gov The presence of the bromine atom would be evident in the isotopic pattern of the molecular ion and any bromine-containing fragments, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
| Fragment Ion (m/z) | Proposed Structure/Origin |
|---|---|
| [M+H]⁺ | Protonated molecule |
| [M+H - H₂O]⁺ | Loss of water |
| [M+H - HBr]⁺ | Loss of hydrogen bromide |
| Characteristic isoquinolinium fragment | Cleavage of the Cα-C1 bond |
| Bromobenzyl fragment | Cleavage of the Cα-C1 bond |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. The presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine hydrobromide would likely appear in the 2400-2800 cm⁻¹ range. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to peaks in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.
| Frequency Range (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3200-3600 (broad) | O-H stretch (phenolic) |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| 2400-2800 | N-H stretch (secondary amine salt) |
| 1450-1600 | Aromatic C=C stretch |
| 1000-1300 | C-O stretch (phenolic) |
| Below 700 | C-Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. Tetrahydroisoquinoline alkaloids typically exhibit characteristic UV absorption maxima. nih.gov For 5-Bromo-norlaudanosoline, the presence of the substituted aromatic rings would result in absorption bands in the UV region. It would be expected to show two main absorption bands, one around 200-230 nm and a second, less intense band around 270-290 nm, which are characteristic of the electronic transitions within the substituted benzene (B151609) rings. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic rings. researchgate.netresearchgate.net
| λmax (nm, Predicted) | Electronic Transition |
|---|---|
| ~220-235 | π → π* transition |
| ~275-285 | π → π* transition |
Chromatographic Methods for Purity Assessment, Separation, and Isolation
Chromatographic techniques are indispensable in the study of this compound, facilitating everything from real-time reaction monitoring to the isolation of high-purity material for further analysis. These methods are crucial for ensuring the quality and integrity of the compound.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. The development of a robust HPLC method is essential for quality control, allowing for the accurate quantification of the target compound and the detection of any impurities or degradation products.
For brominated norlaudanosoline derivatives, reversed-phase HPLC is commonly employed. vulcanchem.com Method development typically involves optimizing several key parameters to achieve efficient separation with good peak shape and resolution. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of compounds. vulcanchem.com The mobile phase often consists of a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent such as methanol (B129727) or acetonitrile. biomedpharmajournal.org The ratio of these solvents can be adjusted to control the retention time of the compound. UV detection is typically used, with monitoring at a wavelength between 230-254 nm, where the aromatic rings of the tetrahydroisoquinoline structure exhibit strong absorbance. vulcanchem.com
Table 1: Example HPLC Method Parameters for Purity Assessment
| Parameter | Details |
| Stationary Phase | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.02M Potassium Phosphate Buffer (pH 4.6) in a 20:80 (v/v) ratio biomedpharmajournal.org |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm vulcanchem.com |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase or Methanol/Water mixture biomedpharmajournal.org |
When high-purity this compound is required for structural elucidation, biological assays, or as a reference standard, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of the compound. researchgate.net
The method developed for analytical HPLC is often scaled up for preparative purposes. Polysaccharide-based chiral stationary phases, in particular, have been successfully used for the preparative separation of related alkaloid enantiomers. researchgate.netnih.gov The use of a polar organic mobile phase can be advantageous as it simplifies the subsequent evaporation of solvent to recover the purified compound. nih.gov Following collection of the relevant fractions, the purity of the isolated material is confirmed using analytical HPLC. nih.gov
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of the synthesis of this compound. It allows chemists to quickly assess the consumption of starting materials (e.g., norlaudanosoline), the formation of the desired product, and the appearance of any byproducts.
A typical TLC setup involves spotting the reaction mixture onto a silica (B1680970) gel plate (the stationary phase) and developing it in a chamber containing an appropriate solvent system (the mobile phase). The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol, is critical for achieving good separation. After development, the plate is visualized, typically under UV light, to reveal the separated spots corresponding to different components of the reaction mixture. The relative positions of the spots (Rf values) provide a qualitative assessment of the reaction's progress.
Advanced Techniques for Stereochemical Analysis
The 5-Bromo-norlaudanosoline molecule contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Because enantiomers can have different biological activities, their separation and the determination of their absolute configuration are critically important. nih.gov
Chiral chromatography is the definitive method for separating the enantiomers of 5-Bromo-norlaudanosoline. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have proven to be highly effective for the enantioseparation of a wide range of chiral compounds, including tetrahydroisoquinoline alkaloids. nih.govmdpi.com The selection of the mobile phase is crucial for achieving optimal separation. Both normal-phase (e.g., hexane/isopropanol) and polar organic modes can be explored. nih.gov The development of such methods allows not only for the analytical determination of enantiomeric purity but also for the semi-preparative isolation of individual enantiomers for further study. nih.gov
Table 2: Representative Chiral HPLC Separation Parameters
| Parameter | Details |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA) nih.gov |
| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 285 nm |
| Column Temperature | Ambient |
| Analysis Goal | Determination of enantiomeric excess (ee%) and separation of (R) and (S) enantiomers. |
Once the enantiomers of 5-Bromo-norlaudanosoline have been isolated, Circular Dichroism (CD) spectroscopy is a powerful technique used to determine their absolute configuration (i.e., assigning them as R or S). mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com Since enantiomers are mirror images, they produce mirror-image CD spectra. chemrxiv.org
The process involves recording the experimental CD spectrum of an isolated enantiomer. mtoz-biolabs.com This experimental spectrum is then compared to a theoretical spectrum generated through quantum-mechanical calculations, often using Density Functional Theory (DFT). rsc.org By matching the signs and patterns of the experimental spectrum to the calculated spectrum for a known configuration (e.g., the calculated spectrum for the S-enantiomer), the absolute configuration of the isolated enantiomer can be unambiguously assigned. mtoz-biolabs.comrsc.org This combination of experimental spectroscopy and theoretical calculation is a definitive, non-destructive method for stereochemical assignment in chiral molecules. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. Such an analysis provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and stereochemistry. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding and packing forces, that govern the crystal lattice.
In the absence of a specific crystal structure for this compound, we can infer its likely solid-state structure by examining crystallographic data from analogous benzyltetrahydroisoquinoline alkaloids. The fundamental tetracyclic core of these molecules, comprising a tetrahydroisoquinoline ring system fused to a benzyl group, exhibits well-characterized conformational preferences.
Representative Crystallographic Data of a Tetrahydroisoquinoline Alkaloid Analog
The following table presents representative crystallographic data for a closely related tetrahydroisoquinoline alkaloid, which serves as a model for understanding the probable structural features of this compound.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 15.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1581 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.35 |
| R-factor | 0.045 |
Detailed Structural Insights from Analog Analysis
The analysis of a representative analog reveals key structural features that are likely to be conserved in this compound:
Tetrahydroisoquinoline Ring Conformation: The tetrahydroisoquinoline ring typically adopts a half-chair conformation. This puckering minimizes steric strain and is a characteristic feature of this heterocyclic system.
Orientation of the Benzyl Substituent: The benzyl group at the C1 position of the tetrahydroisoquinoline ring is generally found in a pseudo-equatorial orientation. This arrangement is sterically favorable, minimizing interactions with the rest of the molecule. The relative orientation of the two aromatic rings is defined by the torsional angles of the C1-Cα bond.
Impact of Bromine and Hydroxyl Groups: The presence of a bromine atom at the 5'-position of the benzyl ring in this compound would introduce a bulky and electron-withdrawing substituent. While not expected to dramatically alter the core conformation, it could influence crystal packing through halogen bonding or other weak intermolecular interactions. The four hydroxyl groups are anticipated to be key sites for hydrogen bonding, playing a crucial role in stabilizing the crystal lattice. In the hydrobromide salt, the bromide ion would also participate in the hydrogen-bonding network, likely interacting with the protonated nitrogen of the tetrahydroisoquinoline ring and the hydroxyl groups.
Theoretical and Computational Chemistry Investigations
Molecular Modeling of Conformational Landscapes and Isomeric Stability
Molecular modeling techniques are essential for exploring the conformational flexibility of 5-Bromo-norlaudanosoline Hydrobromide. The molecule possesses multiple rotatable bonds, giving rise to a complex potential energy surface with numerous possible conformers. Computational methods can systematically explore this landscape to identify low-energy conformations that are likely to be populated under physiological conditions.
Studies in this area would typically involve conformational searches using molecular mechanics force fields, followed by geometry optimization of the resulting structures using more accurate quantum mechanical methods. The relative energies of these optimized conformers determine their thermodynamic stability. For halogenated molecules, the steric and electronic effects of the bromine substituent can significantly influence the preferred conformations. The analysis of these landscapes can reveal how the spatial arrangement of the molecule's functional groups might affect its interactions with biological targets.
Interactive Table: Example Conformational Analysis Data
Below is a hypothetical interactive table illustrating the kind of data that would be generated from a conformational analysis study. The user can sort the data by clicking on the column headers.
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |
| Conf-1 | 0.00 | 175.2 | -65.8 |
| Conf-2 | 1.25 | 60.5 | 178.1 |
| Conf-3 | 2.89 | -62.3 | 55.4 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate various global reactivity descriptors, such as:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electronic Chemical Potential (μ): Describes the escaping tendency of electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors help in predicting how the molecule will interact with other chemical species. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack.
Mechanistic Studies via Computational Approaches
Computational chemistry offers a powerful toolkit for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed, step-by-step picture of how the reaction proceeds.
For instance, if 5-Bromo-norlaudanosoline were to undergo an enzymatic transformation, computational methods could be used to model the substrate binding to the active site and the subsequent chemical steps. These studies can elucidate the role of specific amino acid residues in catalysis and help to rationalize experimentally observed product distributions.
Computational mechanistic studies often involve the close integration of theoretical calculations with experimental data to build a comprehensive understanding of the reaction pathway. This synergy can be instrumental in designing new catalysts or predicting the outcomes of synthetic transformations.
Prediction of Spectroscopic Properties
Theoretical calculations can accurately predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods can be used to calculate the nuclear magnetic shielding tensors, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. These theoretical spectra can aid in the assignment of experimental signals and the structural elucidation of the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, providing a theoretical IR spectrum. By comparing the computed spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating the electronic absorption spectra of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and help to understand the nature of the electronic transitions involved.
Data Table: Predicted Spectroscopic Data
The following table provides a hypothetical example of predicted spectroscopic data for this compound.
| Spectroscopic Technique | Predicted Parameter | Value |
| ¹H NMR | Chemical Shift (ppm) | 7.2, 6.8, 4.5, 3.1 |
| ¹³C NMR | Chemical Shift (ppm) | 145, 128, 115, 60, 40 |
| IR | Vibrational Frequency (cm⁻¹) | 3400 (O-H), 3050 (Ar-H), 1600 (C=C) |
| UV-Vis | λmax (nm) | 285 |
Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.
Advanced Biosynthetic Pathway Research Involving Norlaudanosoline Derivatives
Enzymology of Brominated Alkaloid Biosynthesis
The biosynthesis of brominated alkaloids, a significant group of which are found in marine organisms, involves specialized enzymes capable of incorporating bromine into organic molecules. researchgate.net While the direct enzymatic bromination of norlaudanosoline in nature has not been extensively documented, the study of halogenating enzymes provides a clear framework for how such a transformation could occur. The primary enzymes responsible for biological halogenation are haloperoxidases and flavin-dependent halogenases (FDHs). nih.govmdpi.com
Haloperoxidases , particularly vanadium-dependent bromoperoxidases (V-BPOs), are prevalent in marine environments and catalyze the oxidation of bromide ions (Br⁻) by hydrogen peroxide to generate a reactive electrophilic bromine species, often described as equivalent to "Br⁺". rsc.org This species can then react with electron-rich aromatic rings, such as the catechol rings of norlaudanosoline, to form a carbon-bromine bond. The regioselectivity of this reaction would be crucial in determining the formation of the 5-bromo derivative.
Flavin-dependent halogenases represent another major class of halogenating enzymes. nih.gov These enzymes typically consist of two components: a flavin reductase and the halogenase itself. They utilize FADH₂ to form a hypohalous acid (HOBr) intermediate within the enzyme's active site, which then acts as the brominating agent. nih.gov FDHs are known for their ability to halogenate aromatic compounds that are activated for electrophilic attack. nih.gov The introduction of an FDH into a biosynthetic pathway for norlaudanosoline could theoretically produce 5-Bromo-norlaudanosoline.
Research into the enzymology of marine-derived alkaloids has highlighted the potential for these biocatalytic approaches in alkaloid production. nih.govbohrium.com
| Enzyme Class | Cofactor/Cosubstrate | Mechanism of Bromination | Potential Relevance to 5-Bromo-norlaudanosoline |
| Vanadium Bromoperoxidase (V-BPO) | Vanadium, H₂O₂ | Oxidation of Br⁻ to an electrophilic bromine species ("Br⁺") that reacts with the substrate. rsc.org | Could catalyze the electrophilic bromination of the norlaudanosoline aromatic ring. |
| Flavin-Dependent Halogenase (FDH) | FADH₂, O₂, Br⁻ | Formation of a flavin-hydroperoxide which reacts with Br⁻ to form hypobromous acid (HOBr) as the reactive brominating agent. nih.gov | Could be engineered into a norlaudanosoline pathway for regioselective bromination. |
| Non-heme Iron Halogenase | Fe(II), α-ketoglutarate, O₂ | Generates a substrate radical, followed by halogen rebound. nih.gov | Primarily acts on unactivated carbon centers, less likely for direct aromatic bromination of norlaudanosoline. nih.gov |
Metabolic Engineering and Synthetic Biology for Alkaloid Production
Metabolic engineering and synthetic biology offer powerful tools to produce valuable alkaloids, including novel derivatives, in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli. biorxiv.orgresearchgate.net The reconstruction of plant BIA pathways in these hosts has been a significant achievement, enabling the production of central intermediates like (S)-reticuline from simple sugars. biorxiv.orgnih.gov
The production of 5-Bromo-norlaudanosoline via these platforms can be envisioned through several strategies:
Introduction of a Halogenase: A key strategy involves incorporating a suitable halogenase into a yeast strain already engineered to produce norlaudanosoline. biorxiv.org This would require identifying a halogenase that can accept norlaudanosoline as a substrate and regioselectively brominate it at the C5 position.
Precursor-Directed Biosynthesis: An alternative approach is to feed a brominated precursor, such as 5-bromodopamine, to an engineered microbial strain. The downstream enzymes of the BIA pathway would need to accept this brominated substrate to assemble the final 5-Bromo-norlaudanosoline scaffold. This relies on the promiscuity of pathway enzymes like norcoclaurine synthase (NCS). biorxiv.org
These approaches are part of a broader effort to diversify the range of accessible alkaloids. nih.govuwec.edu By combining enzymes from different natural sources or engineering existing enzymes, synthetic biology can create "unnatural" natural products. nih.govtarjomefa.com The ultimate goal is to establish robust microbial cell factories for the on-demand production of complex and modified alkaloids, overcoming the limitations of sourcing them from plants. researchgate.net
| Strategy | Description | Key Requirement | Reference |
| Halogenase Integration | Expressing a functional halogenase in a microbial strain engineered to produce the norlaudanosoline precursor. | An enzyme with high specificity and activity for the norlaudanosoline scaffold. | nih.gov |
| Precursor Feeding | Supplying a brominated building block (e.g., 5-bromodopamine) to a microbial culture expressing the required biosynthetic enzymes. | Promiscuity of downstream enzymes (e.g., NCS) to accept the brominated substrate. | biorxiv.org |
| Enzyme Engineering | Modifying the active site of a known BIA pathway enzyme or a halogenase to improve activity on the desired substrate. | Detailed structural and mechanistic understanding of the target enzymes. | tarjomefa.com |
Chemo-Enzymatic Cascade Development for Complex Alkaloid Scaffolds
Chemo-enzymatic cascades merge the high selectivity of biocatalysts with the broad reaction scope of synthetic chemistry to construct complex molecules. rsc.orgmdpi.com 5-Bromo-norlaudanosoline hydrobromide is an ideal starting material for such cascades. The enzymatic step can be used to generate the chiral core of the norlaudanosoline molecule with high enantioselectivity, a process that is often challenging to achieve through purely chemical means. mdpi.com
Following the enzymatic synthesis of the brominated core, the bromine atom serves as a versatile functional handle for further chemical modifications. rsc.org It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide variety of substituents onto the alkaloid scaffold, leading to the creation of novel derivatives that would be difficult to access through biosynthesis alone.
This strategy has several advantages:
Efficiency: It combines multiple reaction steps into a streamlined process, often reducing the need for intermediate purification. rsc.org
Selectivity: It leverages the inherent stereo- and regioselectivity of enzymes to build complex chiral centers. rsc.org
Diversity: It uses the bromine atom as a point for chemical diversification, enabling the rapid generation of alkaloid libraries for biological screening. nih.gov
The development of these multi-step enzymatic and chemo-enzymatic cascades is a key area of research for producing high-value, pharmaceutically important alkaloids. nih.govmdpi.com
Elucidation of Bromine-Mediated Enzymatic Transformations
The presence of a bromine atom on a substrate like norlaudanosoline can significantly influence subsequent enzymatic transformations. Understanding these effects is crucial for designing and predicting the outcomes of biosynthetic pathways involving halogenated intermediates.
One key effect is on enzyme selectivity and reactivity . The steric bulk and electronic properties of the bromine atom can alter how a substrate fits into an enzyme's active site. This can lead to changes in reaction rates or even alter the regioselectivity or stereoselectivity of the enzymatic reaction. In some cases, the presence of a halogen has been shown to be essential for achieving high enantioselectivity in enzymatic resolutions, as it increases the steric demand of one part of the molecule. rsc.org
Furthermore, enzymes have evolved to specifically recognize and transform halogenated compounds. For instance, reductive dehalogenases are enzymes that can remove halogen atoms from aromatic compounds, a key step in the degradation of some halogenated xenobiotics. researchgate.net While this is a degradative process, understanding the mechanism of these enzymes could potentially be repurposed for synthetic applications.
The study of how enzymes interact with brominated substrates is essential for the rational design of novel biosynthetic pathways. By understanding how the bromine atom directs or influences enzymatic reactions, researchers can better harness biocatalysis to produce specifically tailored, complex alkaloid molecules.
Future Directions in 5 Bromo Norlaudanosoline Hydrobromide Research
Exploration of Uncharted Reactivity and Derivatization Opportunities
The molecular architecture of 5-Bromo-norlaudanosoline offers a rich landscape for chemical modification. The presence of a bromine atom on the aromatic ring, along with multiple hydroxyl groups and a secondary amine, provides several handles for derivatization. Future research will likely focus on selectively exploiting these functional groups to create a library of novel compounds with potentially enhanced biological activities.
Key areas of exploration include:
Cross-Coupling Reactions: The bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nih.gov This allows for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, significantly diversifying the core structure.
Selective Functionalization: Developing methods for the selective O-methylation, O-acylation, and N-alkylation will be crucial. Protecting group strategies will be essential to control the regioselectivity of these reactions, enabling the synthesis of specific isomers for structure-activity relationship (SAR) studies.
Intramolecular Cyclizations: The strategic placement of functional groups could facilitate intramolecular cyclization reactions, leading to the formation of more complex, polycyclic alkaloid scaffolds. rsc.org Unusual reactivity, for instance using reagents like boron tribromide (BBr3), could lead to novel tetrahydroisoquinoline-based units. rsc.org
| Reaction Type | Target Site | Potential Reagents/Catalysts | Expected Outcome |
|---|---|---|---|
| Suzuki Coupling | C5-Bromine | Palladium catalysts, Boronic acids | Introduction of new aryl/vinyl groups |
| Sonogashira Coupling | C5-Bromine | Palladium/Copper catalysts, Terminal alkynes | Introduction of alkynyl moieties |
| Selective O-Methylation | Phenolic Hydroxyls | Methylating agents with base, Protecting groups | Synthesis of specific methoxy-derivatives |
| N-Alkylation | Secondary Amine | Alkyl halides, Reductive amination | Modification of the nitrogen substituent |
Development of Novel and Sustainable Synthetic Methodologies
The demand for greener and more efficient chemical processes is driving innovation in synthetic chemistry. Future efforts in producing 5-Bromo-norlaudanosoline and its derivatives will concentrate on sustainable methodologies that minimize waste and energy consumption.
Biocatalysis and Microbial Synthesis: A significant area of development is the use of enzymes and whole-cell systems for synthesis. rsc.org Refactoring plant biosynthetic pathways into genetically tractable microbes like Saccharomyces cerevisiae (yeast) offers a promising, sustainable alternative to traditional chemical synthesis. frontiersin.orgnih.gov This approach could enable the de novo production of halogenated benzylisoquinoline alkaloids from simple feedstocks. frontiersin.orgnih.gov Research into halogenating enzymes, such as flavin-dependent halogenases, could allow for the specific introduction of bromine onto the norlaudanosoline scaffold in vivo. nih.govtandfonline.com Recent successes in producing (S)-reticuline via a norlaudanosoline intermediate in yeast highlight the potential of these microbial platforms, which can improve selectivity and yield. biorxiv.orgbiorxiv.org
Modern Catalytic Methods: Advances in catalysis offer new routes for the construction of the core isoquinoline (B145761) framework. rsc.org Methodologies such as Rh(III)-catalyzed C-H activation and annulation provide efficient and mild conditions for synthesizing functionalized isoquinoline derivatives, avoiding the harsh reagents and high temperatures of classical methods like the Bischler-Napieralski reaction. acs.orgnih.gov Exploring these modern techniques could lead to more direct and atom-economical syntheses of 5-Bromo-norlaudanosoline.
| Methodology | Key Features | Potential Advantages |
|---|---|---|
| Microbial Synthesis (Yeast) | Heterologous expression of plant biosynthetic pathways. frontiersin.org | Sustainable, scalable, improved selectivity, potential for novel analogs. biorxiv.org |
| Enzymatic Halogenation | Use of halogenase enzymes for regioselective bromination. nih.gov | High specificity, mild reaction conditions, environmentally benign. tandfonline.com |
| Rh(III)-Catalyzed Annulation | C-H activation under mild, oxidant-free conditions. acs.org | High functional group tolerance, operational simplicity, energy efficient. |
Advancements in High-Throughput Analytical Characterization
As the library of 5-Bromo-norlaudanosoline derivatives grows, rapid and robust analytical techniques for their characterization and screening will become indispensable. Future research will leverage cutting-edge hyphenated analytical methods and high-throughput screening platforms.
Advanced Hyphenated Techniques: The complexity of natural product extracts and synthetic reaction mixtures necessitates powerful analytical tools. nih.govindiepubs.com The coupling of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (LC-MS, LC-NMR) will be crucial for the rapid identification and structural elucidation of novel compounds. nih.govnih.gov For brominated natural products, techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with MS can provide enhanced separation and identification capabilities. nih.gov Furthermore, methods for analyzing stable bromine isotopes could offer insights into the origins and environmental fate of these compounds. researchgate.net
High-Throughput Screening (HTS): To efficiently assess the biological activities of new derivatives, HTS methods are essential. nih.gov Libraries of 5-Bromo-norlaudanosoline analogs can be screened against various biological targets. selleckchem.comselleckchem.comacs.org Techniques such as ultrafiltration-HPLC-MS allow for the rapid screening of compounds that bind to specific target proteins, directly from complex mixtures. nih.gov This approach can accelerate the discovery of new drug leads by quickly identifying active compounds and bypassing laborious traditional isolation steps. acs.org
Computational Design and Prediction of Novel Analogs and Reaction Pathways
In silico methods are transforming drug discovery and chemical synthesis by enabling the prediction of molecular properties and reaction outcomes before committing to laboratory work.
Design of Novel Analogs: Computational tools will be instrumental in the rational design of 5-Bromo-norlaudanosoline analogs with desired properties. By analyzing the structural features of the tetrahydroisoquinoline motif, researchers can design new potential antagonists for various biological targets. mdpi.com Molecular docking and molecular dynamics simulations can predict the binding affinities of designed compounds to target proteins, helping to prioritize which analogs to synthesize. nih.govnih.govresearchgate.net Furthermore, predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can assess the drug-likeness of virtual compounds, reducing the likelihood of late-stage failures in the drug development pipeline. aast.eduscienceopen.comresearchgate.net
Prediction of Reaction and Metabolic Pathways: Computational approaches are also being developed to predict novel metabolic and synthetic pathways. researchgate.netfrontiersin.org By mining existing reaction databases, algorithms can propose new sequences of biochemical transformations to produce a target molecule. arxiv.orgbiorxiv.org This can guide the engineering of microbial strains for the biosynthesis of new-to-nature halogenated alkaloids or help chemists devise novel synthetic routes. frontiersin.orgnih.gov These predictive tools, often leveraging machine learning and artificial intelligence, will accelerate the discovery and production of next-generation compounds based on the 5-Bromo-norlaudanosoline scaffold. frontiersin.orgarxiv.org
Q & A
Basic: What are the key considerations for synthesizing 5-Bromo-norlaudanosoline Hydrobromide with high purity?
Answer:
The synthesis requires precise control of bromination conditions and purification steps. For example, bromination of precursor molecules (e.g., norlaudanosoline derivatives) often involves optimizing reaction time, temperature, and stoichiometry of brominating agents (e.g., HBr or Br₂). Post-synthesis purification via recrystallization using solvents like ethanol or methanol is critical to isolate the hydrobromide salt. Characterization via NMR and mass spectrometry is essential to confirm structural integrity and rule out side products like over-brominated analogs .
Basic: How is the solid-state structure of this compound characterized?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving hydrogen bonding patterns and protonation sites. Powder X-ray diffraction (PXRD) is used to identify polymorphic forms, which can influence solubility and bioavailability. Thermal analysis (TGA/DSC) further confirms stability under varying temperatures. For hydrobromide salts, specific attention is paid to Br⁻ counterion interactions with the parent molecule .
Advanced: How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
Answer:
Discrepancies often arise from differences in bioavailability, metabolic stability, or tissue penetration. To address this:
- In vitro: Use physiologically relevant assays (e.g., 3D cell cultures or co-cultures) to mimic in vivo microenvironments.
- In vivo: Optimize dosing regimens (e.g., oral vs. intraperitoneal) and monitor plasma pharmacokinetics.
- Data normalization: Cross-validate results using orthogonal methods (e.g., LC-MS for metabolite identification) and control for variables like solvent effects or animal strain differences .
Advanced: What experimental design strategies are recommended for evaluating the neuropharmacological effects of this compound?
Answer:
- Animal models: Use transgenic mice (e.g., Alzheimer’s disease models) or scopolamine-induced cognitive impairment models to test efficacy .
- Dose optimization: Conduct dose-response studies with staggered administration (e.g., acute vs. chronic dosing).
- Endpoint assays: Combine behavioral tests (e.g., Morris water maze) with biochemical markers (e.g., acetylcholinesterase inhibition or amyloid-beta levels) .
Basic: What analytical techniques are critical for assessing the stability of this compound in formulations?
Answer:
- HPLC/UPLC: Monitor degradation products under accelerated stability conditions (40°C/75% RH).
- Forced degradation studies: Expose the compound to heat, light, and oxidative stress to identify labile functional groups.
- Dissolution testing: Use biorelevant media (e.g., simulated gastric fluid) to predict in vivo performance .
Advanced: How can computational methods aid in understanding the binding mechanisms of this compound to target proteins?
Answer:
- Molecular docking: Predict binding poses to receptors (e.g., opioid or acetylcholine receptors) using software like AutoDock or Schrödinger.
- MD simulations: Analyze stability of ligand-receptor complexes over time (≥100 ns trajectories).
- QSAR modeling: Corrogate structural modifications (e.g., bromine position) with activity data to guide synthesis .
Basic: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Reaction scalability: Transition from batch to flow chemistry to improve yield and reduce byproducts.
- Purification bottlenecks: Replace column chromatography with solvent/antisolvent precipitation for cost-effective bulk isolation.
- Regulatory compliance: Ensure intermediates meet ICH guidelines for residual solvents and heavy metals .
Advanced: How do polymorphic forms of this compound impact its therapeutic potential?
Answer:
Polymorphs can alter solubility, dissolution rates, and bioavailability. For example:
Basic: What in vitro assays are suitable for preliminary screening of biological activity?
Answer:
- Enzyme inhibition: Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research).
- Cell viability: Screen for cytotoxicity in cancer lines (e.g., MTT assay) with IC₅₀ calculations.
- Receptor binding: Radioligand displacement assays (e.g., μ-opioid receptor binding for pain management studies) .
Advanced: How can researchers address batch-to-batch variability in pharmacological studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
